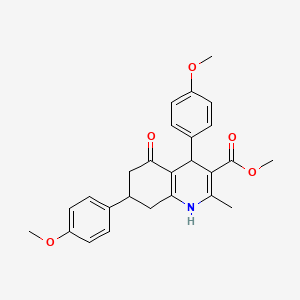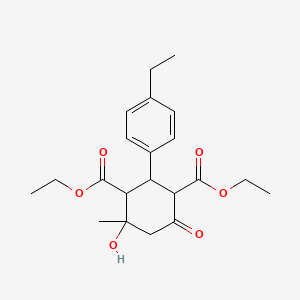![molecular formula C18H16N6O2 B11592813 (6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11592813.png)
(6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is a complex organic molecule that features a combination of a dimethoxyphenyl group and a triazolophthalazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a hydrazine derivative containing the triazolophthalazine structure. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azomethine bond can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- **(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE shares structural similarities with other triazolophthalazine derivatives, such as (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE.
Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE lies in its combination of a dimethoxyphenyl group and a triazolophthalazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H16N6O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C18H16N6O2/c1-25-15-8-7-12(9-16(15)26-2)10-19-21-17-13-5-3-4-6-14(13)18-22-20-11-24(18)23-17/h3-11H,1-2H3,(H,21,23)/b19-10+ |
Clave InChI |
UUTRJROCZBTIFY-VXLYETTFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-ethoxy-4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11592738.png)
![(3Z)-1-allyl-5-bromo-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11592743.png)
![(5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592749.png)
![2-methylpropyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592753.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11592759.png)

![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11592764.png)
![(6Z)-6-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11592765.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11592779.png)
![6-(3-aminophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592787.png)

![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592818.png)

![5-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11592825.png)
